molecular formula C8H13N3O2 B3016004 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine CAS No. 1328477-75-3

4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine

Cat. No.: B3016004
CAS No.: 1328477-75-3
M. Wt: 183.211
InChI Key: ZBAOLPQYOWKMJO-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine typically involves the cyclization of appropriate precursors followed by nucleophilic alkylation. One common method involves the cyclization of benzophenone hydrazide to form the oxadiazole ring, followed by nucleophilic alkylation with morpholine . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the cyclization and alkylation processes.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Morpholine derivatives: Compounds with the morpholine ring also show similar pharmacological properties.

Uniqueness

4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine is unique due to the combination of the oxadiazole and morpholine rings, which imparts a distinct set of chemical and biological properties. This combination enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry .

Properties

IUPAC Name

4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-7-9-10-8(13-7)6-11-2-4-12-5-3-11/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAOLPQYOWKMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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